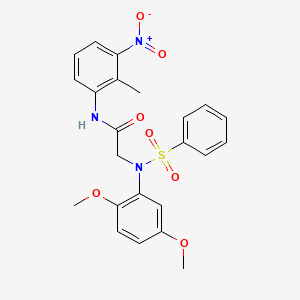![molecular formula C17H23N3O4 B4849096 1-(4-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4849096.png)
1-(4-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
1-(4-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and ischemia-reperfusion injury.
Mechanism of Action
1-(4-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) from arachidonic acid. 20-HETE is a potent vasoconstrictor and promotes the growth and metastasis of cancer cells. By inhibiting 20-HETE synthesis, 1-(4-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide reduces vasoconstriction and inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
1-(4-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 1-(4-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide inhibits cell proliferation, migration, invasion, and angiogenesis. In hypertension, 1-(4-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide reduces blood pressure by decreasing vasoconstriction and increasing vasodilation. In ischemia-reperfusion injury, 1-(4-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide reduces tissue damage by decreasing inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
1-(4-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has several advantages and limitations for lab experiments. One advantage is its selectivity for 20-HETE synthase, which allows for specific inhibition of 20-HETE synthesis. Another advantage is its ability to inhibit the growth and metastasis of cancer cells, making it a potential therapeutic agent for cancer. However, one limitation is its low solubility in water, which can make it difficult to administer in experiments. Another limitation is its potential toxicity at high concentrations, which requires careful dosing in experiments.
Future Directions
There are several future directions for the study of 1-(4-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide. One direction is the development of more potent and selective inhibitors of 20-HETE synthase. Another direction is the investigation of the potential therapeutic applications of 1-(4-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide in other diseases, such as stroke and heart failure. Additionally, the combination of 1-(4-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide with other therapeutic agents may enhance its efficacy and reduce toxicity. Finally, the development of novel drug delivery systems for 1-(4-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide may improve its solubility and bioavailability.
Scientific Research Applications
1-(4-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 1-(4-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells. In hypertension research, 1-(4-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce blood pressure in animal models of hypertension. In ischemia-reperfusion injury research, 1-(4-hydroxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce tissue damage and improve functional recovery in animal models of ischemia-reperfusion injury.
properties
IUPAC Name |
1-(4-hydroxyphenyl)-N-(2-morpholin-4-ylethyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-15-3-1-14(2-4-15)20-12-13(11-16(20)22)17(23)18-5-6-19-7-9-24-10-8-19/h1-4,13,21H,5-12H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXKCWSBXPRQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(3,5-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4849019.png)
![5-(4-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4849026.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4849028.png)
![2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4849035.png)

![N-(2,6-dimethylphenyl)-2-(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetamide](/img/structure/B4849063.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4849069.png)
![3-allyl-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849076.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4849080.png)

![2-chloro-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4849090.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4849102.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4849108.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4849114.png)